Cas no 898434-01-0 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfanylbenzamide
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide
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- Inchi: 1S/C22H19N3OS/c1-2-27-16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
- InChI Key: NWYGUDREABZLMT-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1C1NC2=CC=CC=C2N=1)(=O)C1=CC=CC(SCC)=C1
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2647-0084-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-5mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-2mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-75mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-25mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-40mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-30mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2647-0084-100mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide |
898434-01-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide Related Literature
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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5. Back matter
Additional information on N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide
Comprehensive Overview of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide (CAS No. 898434-01-0)
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide, with the CAS number 898434-01-0, is a specialized organic compound that has garnered significant interest in pharmaceutical and biochemical research. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both benzodiazolyl and ethylsulfanyl functional groups in its structure makes it a unique candidate for studying enzyme inhibition and receptor modulation.
In recent years, the demand for benzamide-based compounds has surged due to their potential applications in drug discovery and development. Researchers are particularly intrigued by the N-2-(1H-1,3-benzodiazol-2-yl)phenyl moiety, which is often associated with enhanced binding affinity to specific biological targets. The ethylsulfanyl group further contributes to the compound's lipophilicity, potentially improving its pharmacokinetic properties.
One of the most frequently asked questions in online searches is: "What are the applications of CAS 898434-01-0 in medicinal chemistry?" This compound has been explored for its potential role in modulating protein-protein interactions, a hot topic in modern drug design. Its unique structure allows it to act as a scaffold for developing inhibitors targeting various enzymes, including kinases and proteases.
Another area of interest is the compound's synthetic accessibility. The synthesis of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide involves multi-step organic reactions, often starting from commercially available precursors. Researchers have optimized these protocols to achieve high yields and purity, making it a viable candidate for large-scale production.
The spectroscopic characterization of this compound is also a key focus. Techniques such as NMR, mass spectrometry, and HPLC are commonly employed to confirm its structure and purity. These analytical methods are critical for ensuring the compound's suitability for further biological testing.
From a structure-activity relationship (SAR) perspective, the benzodiazolyl ring is believed to play a pivotal role in the compound's bioactivity. Modifications to this moiety could lead to derivatives with improved potency or selectivity. This aligns with the growing trend in fragment-based drug design, where small molecular fragments are optimized to enhance their binding properties.
Environmental and toxicological studies of CAS 898434-01-0 are still in progress, but preliminary data suggest that it exhibits moderate stability under physiological conditions. This makes it a promising candidate for further in vitro and in vivo evaluations. Researchers are particularly keen on understanding its metabolic pathways and potential interactions with cytochrome P450 enzymes.
In the context of intellectual property, several patents have been filed related to benzamide derivatives similar to this compound. These patents often highlight their utility in treating various conditions, underscoring the commercial potential of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(ethylsulfanyl)benzamide.
As the scientific community continues to explore the pharmacological potential of this compound, it is expected to remain a topic of interest in both academic and industrial research. Its unique structural features and versatile applications make it a valuable asset in the quest for novel therapeutic agents.
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